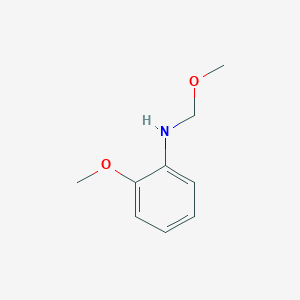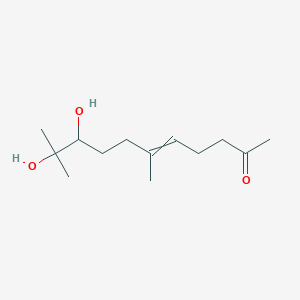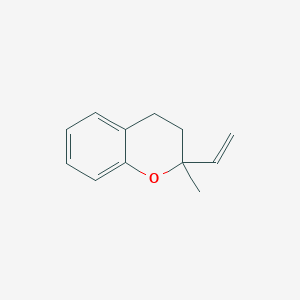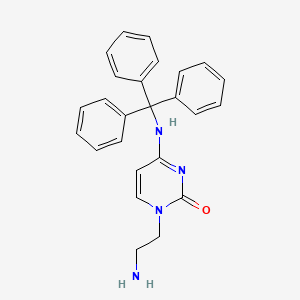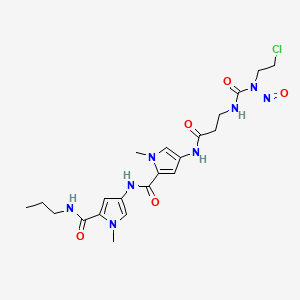
Cenu-lex-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cenu-lex-2 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is a derivative of N-chloroethyl-N-nitrosourea (CENU) tethered to the dipeptide lexitropsin (lex). This compound is known for its ability to induce minor groove lesions at specific DNA sites, making it a valuable tool in cancer research and chemotherapy .
Méthodes De Préparation
The synthesis of Cenu-lex-2 involves the connection of the CENU moiety to lexitropsin through a C2H4 linker. This process results in a compound that exhibits sequence-specific DNA alkylation. The preparation methods typically involve the following steps:
Synthesis of CENU Derivatives: Various CENU derivatives are synthesized to minimize carcinogenic activity while enhancing antineoplastic activity.
Linking to Lexitropsin: The CENU derivatives are then linked to the dipeptide lexitropsin, resulting in the formation of this compound.
Analyse Des Réactions Chimiques
Cenu-lex-2 undergoes several types of chemical reactions, primarily involving DNA alkylation. The major reactions include:
Alkylation: this compound induces thermolabile N3-alkyladenines at lex equilibrium binding sites.
Substitution: The compound can also undergo substitution reactions, particularly at nucleophilic sites in DNA.
Common reagents and conditions used in these reactions include:
Piperidine: Used to convert adducted sites into single-strand breaks.
Heating at Neutral pH: Facilitates the formation of single-strand breaks.
Applications De Recherche Scientifique
Cenu-lex-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Research: this compound is used to study the mutagenic and cytotoxic properties of DNA lesions.
DNA Alkylation Studies: The compound’s ability to induce sequence-specific DNA alkylation makes it a valuable tool for studying DNA-protein interactions and DNA repair mechanisms.
Drug Development: Researchers are exploring the use of this compound in developing new chemotherapeutic agents with higher therapeutic indices.
Mécanisme D'action
The mechanism of action of Cenu-lex-2 involves its ability to induce DNA alkylation at specific sites. The compound preferentially targets the N3 position of adenine in DNA, leading to the formation of thermolabile N3-alkyladenines. These lesions are more cytotoxic than mutagenic, making this compound a potential candidate for cancer therapy . The molecular targets and pathways involved include:
Comparaison Avec Des Composés Similaires
Cenu-lex-2 is unique in its ability to induce sequence-specific DNA alkylation. Similar compounds include other CENU derivatives such as:
N-(2-chloroethyl)-N-cyclohexyl-N-nitrosourea (CCNU): While CCNU also induces DNA alkylation, it exhibits different DNA reactivity and mutational specificity compared to this compound.
N-(2-chloroethyl)-N-nitrosourea (CENU): This compound is the parent molecule of this compound and shares some similarities in its mechanism of action.
This compound stands out due to its enhanced sequence specificity and reduced mutagenicity, making it a promising candidate for targeted cancer therapy .
Propriétés
Numéro CAS |
127794-31-4 |
|---|---|
Formule moléculaire |
C21H29ClN8O5 |
Poids moléculaire |
509.0 g/mol |
Nom IUPAC |
4-[3-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoylamino]-1-methyl-N-[1-methyl-5-(propylcarbamoyl)pyrrol-3-yl]pyrrole-2-carboxamide |
InChI |
InChI=1S/C21H29ClN8O5/c1-4-7-23-19(32)16-11-15(13-28(16)2)26-20(33)17-10-14(12-29(17)3)25-18(31)5-8-24-21(34)30(27-35)9-6-22/h10-13H,4-9H2,1-3H3,(H,23,32)(H,24,34)(H,25,31)(H,26,33) |
Clé InChI |
ZSSSWJLAVLOLAB-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=CC(=CN1C)NC(=O)C2=CC(=CN2C)NC(=O)CCNC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



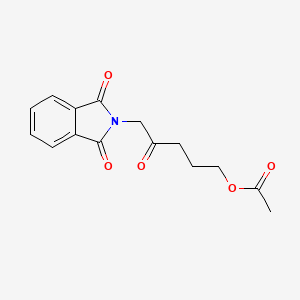


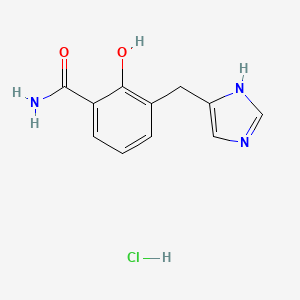
![Trichloro[11-(4-methoxyphenoxy)undecyl]silane](/img/structure/B14287195.png)

![7-Propylpyrimido[1,2-a]purin-10(1H)-one](/img/structure/B14287202.png)
![1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol](/img/structure/B14287204.png)
